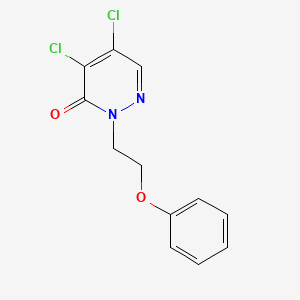

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one

Description

Structural Characterization and Physicochemical Properties

Crystallographic Analysis of the Pyridazinone Core and Substituent Orientation

The pyridazinone core in 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one adopts a planar geometry due to conjugation across the six-membered ring. The 1,6-dihydropyridazine ring system, with two adjacent nitrogen atoms, is stabilized by resonance between the carbonyl oxygen and the nitrogen lone pairs. The 4,5-dichloro substituents are positioned cis to each other, enhancing steric hindrance and electronic withdrawal effects. The 2-phenoxyethyl group extends orthogonally from the pyridazinone ring, introducing flexibility and potential for intermolecular interactions such as π-stacking between the phenyl ring and adjacent aromatic systems.

In the solid state, crystal packing is influenced by hydrogen bonding and van der Waals interactions. For example, the phenoxyethyl group may engage in C–H···O hydrogen bonds with nearby carbonyl oxygen atoms, while the dichloro substituents contribute to dipole-dipole interactions. Comparative studies of analogous pyridazinones suggest that substituent orientation dictates lattice energy and thermal stability.

Spectroscopic Profiling (IR, NMR, UV-Vis) for Functional Group Identification

Infrared (IR) Spectroscopy

Key IR absorption bands for This compound include:

- C=O Stretch : A strong absorption near 1680–1700 cm⁻¹ , characteristic of the pyridazinone carbonyl group.

- C–O–C (Phenoxy) : Asymmetric and symmetric stretching vibrations at 1250–1100 cm⁻¹ , indicating ether linkage flexibility.

- C–Cl Stretch : Weak bands around 600–700 cm⁻¹ , corresponding to dichloro substituents.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

UV-Vis Spectroscopy

The compound exhibits absorption maxima in the 250–300 nm range, attributed to π→π* transitions in the pyridazine ring and conjugation with the phenoxyethyl group. The extended π-system enhances molar absorptivity compared to unsubstituted pyridazinones.

Thermodynamic Stability and Tautomeric Behavior in Solvent Systems

This compound exists predominantly in the keto tautomer due to stabilization by resonance and electron-withdrawing dichloro groups. Tautomerization to the enol form is disfavored under standard conditions but may occur in protic solvents, where hydrogen bonding stabilizes the enol form.

| Solvent | Tautomer Dominance | Activation Energy (kcal/mol) |

|---|---|---|

| Aprotic (e.g., DMSO) | Keto | 42.6 (direct H-transfer) |

| Protic (e.g., Water) | Enol | 14.6 (dimer-mediated) |

The phenoxyethyl group’s bulk may hinder solvent access to the pyridazinone core, further stabilizing the keto form. Comparative studies with simpler 4,5-dihalopyridazinones (e.g., 4,5-dichloro-2-phenylpyridazin-3(2H)-one) reveal that substituent size inversely correlates with tautomeric equilibrium favorability.

Comparative Analysis with Related 4,5-Dihalopyridazinone Derivatives

Key Structural and Physicochemical Contrasts

Electronic and Steric Effects

The phenoxyethyl group introduces:

- Increased lipophilicity compared to 4,5-dichloro-2-phenyl derivatives, enhancing membrane permeability.

- Reduced planarity due to ethyl chain flexibility, altering crystal packing efficiency.

- Enhanced electron-withdrawing effects from the ether oxygen, stabilizing the pyridazinone ring against hydrolysis.

Properties

IUPAC Name |

4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c13-10-8-15-16(12(17)11(10)14)6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFWQHIIOLHLTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C(=O)C(=C(C=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H10Cl2N2O2. It features a pyridazine core substituted with dichloro and phenoxyethyl groups, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activities. A study focusing on related compounds demonstrated that derivatives containing similar functional groups showed potent antibacterial and antifungal effects. For instance, compounds with dichloro substitutions were particularly effective against various strains of bacteria and fungi, suggesting a promising avenue for further exploration of this compound in antimicrobial applications .

Cytotoxic Effects

Cytotoxicity studies have shown that this compound can induce cell death in certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes leading to apoptosis. For example, one study reported that the compound exhibited dose-dependent cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.

- Disruption of Membrane Integrity : The compound may affect the integrity of microbial cell membranes, leading to cell lysis.

- Induction of Oxidative Stress : There is evidence suggesting that such compounds can increase reactive oxygen species (ROS) levels within cells, promoting apoptosis in cancer cells .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity Assessment | Showed IC50 values indicating potent cytotoxic effects on various cancer cell lines. |

| Mechanistic Insights | Suggested involvement of ROS generation and enzyme inhibition as primary mechanisms for observed biological activities. |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one exhibits significant antimicrobial properties. In vitro assays have shown efficacy against various pathogenic bacteria and fungi. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing promising results in inhibiting microbial growth .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of specific signaling pathways that are crucial for cell survival and proliferation . Further investigation into its effects on different cancer types is ongoing.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Agricultural Applications

In addition to its medicinal uses, this compound has been explored for agricultural applications, particularly as a pesticide or herbicide. Its effectiveness in controlling specific pests and weeds has been documented, making it a candidate for further development in agrochemical formulations .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Modifications to the phenoxyethyl group have been investigated to enhance antimicrobial and anticancer activities while minimizing toxicity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against S. aureus and E. coli with low MIC values. |

| Study B | Anticancer | Induces apoptosis in breast cancer cell lines; potential pathway modulation identified. |

| Study C | Anti-inflammatory | Reduces TNF-alpha levels in animal models; suggests therapeutic potential in chronic inflammation. |

| Study D | Agricultural | Demonstrated effectiveness as a pesticide against common crop pests; further field trials recommended. |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridazinone ring facilitates substitution at the 4- and 5-positions. Reactivity is influenced by the electron-withdrawing effects of the carbonyl group and chlorine atoms.

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Amine Substitution | K₂CO₃, DMF, 80°C | 4,5-Diamino-2-(2-phenoxyethyl)pyridazin-3(2H)-one | Selective mono- or di-substitution achievable via stoichiometric control. |

| Thiol Substitution | NaSH, EtOH, reflux | 4,5-Bis(mercapto)-2-(2-phenoxyethyl)pyridazin-3(2H)-one | Thiols exhibit higher nucleophilicity than amines under mild conditions. |

| Hydrolysis | NaOH (aq), 100°C | 4,5-Dihydroxy-2-(2-phenoxyethyl)pyridazin-3(2H)-one | Limited utility due to competing ring degradation. |

Carbonyl Group Reactivity

The pyridazinone carbonyl participates in condensation and cyclization reactions.

Coupling Reactions

The chlorine substituents enable cross-coupling reactions for functionalization.

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 4-Aryl/heteroaryl-5-chloro derivatives | Retains one chlorine for further functionalization. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-5-chloro derivatives | Enables late-stage diversification for drug discovery. |

Oxidation and Reduction

Controlled redox reactions modify the pyridazinone core.

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 3-Hydroxypyridazine derivatives | Partial reduction observed; over-reduction leads to ring opening. |

| Side-Chain Oxidation | KMnO₄, H₂SO₄ | 2-(2-Phenoxyacetate)pyridazinone | Phenoxyethyl group oxidizes to carboxylic acid under strong conditions. |

Stability and Degradation

The compound exhibits limited stability under harsh conditions:

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity: Phenoxyethyl and benzyl groups increase logP values compared to methyl or THP-substituted analogs, affecting membrane permeability .

- Solubility : Polar substituents (e.g., THP, hydroxymethyl) improve aqueous solubility, critical for drug bioavailability .

- Stability : Electron-withdrawing groups (Cl, CF₃) enhance stability against metabolic degradation .

Key Studies

- Antibacterial Agents: Compound 4,5-dichloro-2-benzyl (Figure 6 in ) reduced biofilm formation in Pseudomonas aeruginosa by 80% at 5 µM .

- Antitumor Screening : Methoxybenzyl derivatives demonstrated 50% growth inhibition in leukemia cell lines (CCRF-CEM) at 20 µM .

- Herbicidal Activity: Methyl-substituted pyridazinones inhibited Photosystem II at 100 nM, comparable to commercial herbicides .

Challenges and Limitations

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4,5-dichloro-2-(2-phenoxyethyl)pyridazin-3(2H)-one?

Answer:

The compound can be synthesized via one-pot multicomponent reactions or tandem cyclization processes . For example:

- Transition-metal-free tandem synthesis : Reacting 2-aminobenzamide with 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one in DMF using NaH as a base at 80°C yields fused pyridazinobenzodiazepines with 84% efficiency .

- Catalyzed cyclocondensation : KSF-catalyzed reactions of ketoacids, thiosemicarbazide, and phenacyl bromide in ethanol under reflux produce pyridazinone derivatives with good yields (65–90%) .

Key parameters : Solvent choice (DMF or ethanol), catalyst (e.g., NaH, Cs₂CO₃), and temperature (80–120°C) critically influence yield .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

Standard analytical techniques include:

- NMR spectroscopy : H and C NMR (e.g., in CDCl₃ or DMSO-d₆) confirm substituent placement and ring structure .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated for structurally related pyridazinones .

- Melting point analysis : Sharp melting points (e.g., 271–273°C for analogs) indicate purity .

Basic: What initial biological screening approaches assess its potential as an enzyme inhibitor?

Answer:

- High-throughput screening (HTS) : Used to identify DsbB inhibitors in bacterial virulence pathways. Similar pyridazinones (e.g., compound 12 in ) showed IC₅₀ values <10 μM .

- Superoxide dismutase (SOD) inhibition assays : Cell-based models (e.g., lung adenocarcinoma) quantify growth suppression via ROS modulation, as seen with analogs like LSC-1 .

- Kinetic studies : Measure competitive/non-competitive inhibition using purified enzymes (e.g., DsbB or SOD) and substrate analogs .

Advanced: How can reaction parameters be optimized to improve synthesis efficiency?

Answer:

- Catalyst screening : NaH in DMF at 80°C outperforms Cs₂CO₃, increasing yields from 54% to 84% in fused heterocycle synthesis .

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution, while ethanol favors cyclocondensation .

- Temperature gradients : Higher temperatures (120°C) accelerate ring closure but may degrade sensitive intermediates .

- Purification : Recrystallization from ethyl acetate/petroleum ether (5:1) removes byproducts effectively .

Advanced: What strategies study structure-activity relationships (SAR) of pyridazinone derivatives?

Answer:

- Substituent variation : Modifying the 2-position (e.g., phenoxyethyl vs. tetrahydro-2H-pyran) alters enzyme affinity. For instance, 2-(2-chlorobenzyl) groups enhance DsbB inhibition compared to benzyl substituents .

- Bioisosteric replacement : Replacing chlorine with fluorophenyl groups (e.g., 3-chloro-4-fluorophenyl) improves metabolic stability .

- In vitro potency assays : Test analogs against bacterial DsbB or SOD isoforms to correlate substituent effects with IC₅₀ values .

Advanced: How is the compound's mechanism of action in enzyme inhibition investigated?

Answer:

- Enzyme kinetics : Lineweaver-Burk plots distinguish competitive vs. allosteric inhibition. For DsbB, analogs compete with ubiquinone binding .

- X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., SOD-LSC-1 co-crystals) to identify binding pockets and key interactions (e.g., H-bonding with His residues) .

- Mutagenesis studies : Engineer DsbB/SOD mutants (e.g., Cys41Ala in DsbB) to probe residue-specific inhibition .

- ROS detection assays : Measure intracellular superoxide levels in treated cells using fluorescent probes (e.g., DHE) to confirm SOD inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.